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2-Fluoro-5-nitrophenylisothiocyanate Documentation Hub

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  • Product: 2-Fluoro-5-nitrophenylisothiocyanate
  • CAS: 340719-39-3

Core Science & Biosynthesis

Foundational

2-Fluoro-5-nitrophenylisothiocyanate chemical structure and molecular weight

A Dual-Electrophile Scaffold for Heterocyclic Synthesis and Proteomic Tagging[1] Executive Summary 2-Fluoro-5-nitrophenylisothiocyanate (CAS 340719-39-3) is a highly specialized organosulfur compound characterized by a t...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Electrophile Scaffold for Heterocyclic Synthesis and Proteomic Tagging[1]

Executive Summary

2-Fluoro-5-nitrophenylisothiocyanate (CAS 340719-39-3) is a highly specialized organosulfur compound characterized by a trifunctional benzene core. Unlike standard isothiocyanates used solely for amine conjugation (e.g., PITC), this molecule integrates a nucleophilic reactive site (isothiocyanate), an electron-withdrawing activator (nitro group), and a leaving group (fluorine) within a specific geometric arrangement.

This unique architecture enables a "cascade" reactivity profile: the isothiocyanate group first captures a nucleophile (such as a primary amine) to form a thiourea, which can subsequently undergo intramolecular nucleophilic aromatic substitution (SNAr) to displace the fluorine atom. This makes the compound an invaluable "one-pot" building block for synthesizing 6-nitrobenzothiazoles and related pharmacophores found in antimicrobial and anticancer agents.

Chemical Identity & Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The electronic interplay between these substituents defines its reactivity.

Physicochemical Profile
ParameterData
Chemical Name 2-Fluoro-5-nitrophenylisothiocyanate
CAS Number 340719-39-3
Molecular Formula C₇H₃FN₂O₂S
Molecular Weight 198.17 g/mol
Exact Mass 197.990 g/mol
Physical State Crystalline Solid (typically pale yellow to orange)
Solubility Soluble in DCM, THF, DMF, DMSO; hydrolyzes in water.
SMILES O=c1cc(N=C=S)c(F)cc1
Structural Reactivity Analysis
  • Isothiocyanate (-NCS) at C1: The primary electrophile. The carbon atom is highly susceptible to nucleophilic attack by amines, hydrazines, and thiols.

  • Fluorine (-F) at C2: A potential leaving group. Its position ortho to the -NCS group and para to the -NO₂ group is critical.

  • Nitro (-NO₂) at C5: A strong electron-withdrawing group (EWG). It exerts a -M (mesomeric) effect that significantly lowers electron density at C2, activating the C-F bond for displacement (SNAr).

Synthetic Pathways

The synthesis of 2-Fluoro-5-nitrophenylisothiocyanate typically proceeds via the thiophosgenation of the corresponding aniline precursor. Due to the toxicity of thiophosgene, modern protocols may employ thiocarbonyldiimidazole (TCDI) or diphosgene derivatives.

Core Synthesis Workflow

Synthesis Aniline 2-Fluoro-5-nitroaniline (Precursor) Intermediate Thiocarbamoyl Chloride (Transient) Aniline->Intermediate Nucleophilic Attack (DCM/H2O, CaCO3) Reagent Thiophosgene (CSCl2) or TCDI Reagent->Intermediate Product 2-Fluoro-5-nitrophenyl- isothiocyanate Intermediate->Product -HCl Elimination

Figure 1: Synthetic pathway from aniline precursor.[1] The reaction is typically biphasic (DCM/Water) using a mild base (CaCO₃) to scavenge HCl.

Reactivity & Applications in Drug Design

The primary utility of this compound lies in its ability to access fused heterocyclic systems, specifically benzothiazoles , which are privileged scaffolds in medicinal chemistry.

The "Cascade" Cyclization Mechanism

This molecule acts as a "chemical linchpin."

  • Step 1 (Intermolecular): A primary amine attacks the isothiocyanate carbon, forming a stable thiourea intermediate.

  • Step 2 (Intramolecular): Under basic conditions or heat, the sulfur atom of the thiourea (acting as a nucleophile) attacks the C2 position, displacing the fluorine atom (activated by the para-nitro group).

  • Result: Formation of a 2-substituted-6-nitrobenzothiazole .

Benzothiazole Synthesis Workflow

Benzothiazole cluster_0 Key Transformation: Intramolecular SNAr Start 2-Fluoro-5-nitrophenyl- isothiocyanate Thiourea Intermediate: N-(2-fluoro-5-nitrophenyl)-N'-alkylthiourea Start->Thiourea 1. Nucleophilic Addition (THF, r.t.) Amine Primary Amine (R-NH2) Amine->Thiourea Transition Transition State: Meisenheimer Complex Thiourea->Transition 2. Base (NaH or TEA) Heat Final Product: 2-(Alkylamino)-6-nitrobenzothiazole Transition->Final 3. SNAr (-HF)

Figure 2: Mechanism for the synthesis of 6-nitrobenzothiazoles. The nitro group at C5 activates the fluorine at C2, enabling the sulfur nucleophile to close the ring.

Proteomic Applications

While less common than PITC (Edman's Reagent), the 2-fluoro-5-nitro derivative offers distinct advantages in specialized proteomic workflows:

  • Enhanced Hydrophobicity: Increases retention times in Reverse-Phase HPLC, useful for separating small hydrophilic peptides.

  • 19F NMR Probe: The fluorine atom serves as a sensitive NMR reporter. If the cyclization is not performed, the fluorine signal can report on the local environment of the tagged protein/peptide.

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Thioureas

Use this protocol to derivatize an amine without cyclizing to the benzothiazole.

Reagents:

  • 2-Fluoro-5-nitrophenylisothiocyanate (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) (1.2 equiv) - Optional, speeds up reaction

Procedure:

  • Preparation: Dissolve 1.0 mmol (198 mg) of 2-Fluoro-5-nitrophenylisothiocyanate in 5 mL of anhydrous DCM under an inert atmosphere (N₂).

  • Addition: Add the primary amine (1.1 mmol) dropwise to the stirring solution. If the amine is a salt (e.g., hydrochloride), add 2.2 equiv of TEA.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the isothiocyanate spot will disappear; a more polar thiourea spot will appear).

  • Work-up: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/hexane to obtain the N-(2-fluoro-5-nitrophenyl)-N'-substituted thiourea.

Protocol B: One-Pot Cyclization to 6-Nitrobenzothiazoles

Use this protocol to synthesize the heterocyclic scaffold.

Procedure:

  • Follow Protocol A to generate the thiourea intermediate in DMF (Dimethylformamide) instead of DCM.

  • Cyclization: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv) to the reaction mixture.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours. The basic conditions promote the deprotonation of the thiourea sulfur, triggering the SNAr displacement of the fluorine.

  • Purification: Pour into ice water. The precipitate is the crude benzothiazole. Filter and purify via silica gel chromatography.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Nitro compound).

  • Skin/Eye Irritant: Causes severe skin burns and eye damage (Isothiocyanate).

  • Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Handling Precautions:

  • Moisture Sensitivity: Isothiocyanates hydrolyze slowly to amines and COS. Store in a desiccator at -20°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.

  • Waste Disposal: Quench excess isothiocyanate with an aqueous ammonia solution before disposal.

References

  • Ares, J. J. (1991).[1] Synthesis of 2-Substituted Benzothiazoles from 2-Fluorophenylisothiocyanate.[1] Synthetic Communications, 21(5), 625–633. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 4-Nitrophenyl isothiocyanate (Analogous Reactivity). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Operational Safety & Technical Profile: 2-Fluoro-5-nitrophenylisothiocyanate

The following technical guide provides an in-depth operational and safety profile for 2-Fluoro-5-nitrophenylisothiocyanate . It is designed for researchers and drug development professionals requiring actionable data bey...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth operational and safety profile for 2-Fluoro-5-nitrophenylisothiocyanate . It is designed for researchers and drug development professionals requiring actionable data beyond a standard Safety Data Sheet (SDS).

CAS No: 340719-39-3 | Molecular Formula: C₇H₃FN₂O₂S

Executive Technical Summary

In medicinal chemistry, 2-Fluoro-5-nitrophenylisothiocyanate serves as a high-value electrophilic building block. Its dual-functional nature—combining a reactive isothiocyanate (-N=C=S) warhead with a fluorinated nitro-aromatic core—makes it a critical intermediate for synthesizing thiourea scaffolds , which are precursors to bioactive aminothiazoles and thiohydantoins.

However, the isothiocyanate moiety confers significant sensitizing potential. This guide bridges the gap between raw SDS data and practical laboratory application, establishing a "Safety by Design" workflow for handling this compound in high-throughput screening (HTS) and lead optimization.

Chemical Identity & Physicochemical Constants

Data aggregated from standard safety profiling for fluoronitro-isothiocyanates.

PropertyValue / DescriptionPractical Implication
CAS Number 340719-39-3Unique identifier for inventory/regulatory tracking.
Molecular Weight 198.17 g/mol Calculation basis for stoichiometry.
Physical State Solid (Low melting point) or OilMay require gentle warming for transfer; handle as a solid to minimize aerosolization.
Solubility DMSO, DMF, DCM, ChloroformHydrophobic; incompatible with aqueous buffers without co-solvents.
Reactivity Moisture SensitiveHydrolyzes to corresponding amine and COS/CO₂. Store under inert gas (Ar/N₂).
Storage 2–8 °C (Refrigerated)Prevents spontaneous degradation/polymerization.

Hazard Architecture & Risk Mitigation

While standard SDS documents classify this compound as an Irritant, the isothiocyanate functional group mandates a higher biological safety containment level due to its potential as a potent sensitizer (lachrymator/allergen).

GHS Classification & Pathophysiology
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4. Harmful if entered into systemic circulation.

  • Skin/Eye Corrosion: Category 1B/2. Causes severe chemical burns or damage to mucous membranes upon contact.

  • Sensitization (Resp/Skin): CRITICAL RISK. Isothiocyanates can covalently modify proteins (haptenization), leading to IgE-mediated allergic responses.

Hierarchy of Controls (Visualized)

The following decision matrix dictates the required Personal Protective Equipment (PPE) and engineering controls based on the scale of operation.

HazardMatrix Start Operation Scale Assessment SmallScale < 100 mg (Analytical/Screening) Start->SmallScale LargeScale > 100 mg (Preparative Synthesis) Start->LargeScale Controls1 Standard Fume Hood Nitrile Gloves (Double) Safety Glasses SmallScale->Controls1 Controls2 High-Flow Fume Hood / Glovebox Butyl Rubber Gloves Full Face Shield + Tyvek Sleeves LargeScale->Controls2 Action Proceed with Synthesis Controls1->Action Controls2->Action

Figure 1: Risk-based operational logic for handling isothiocyanates. Note the escalation to butyl rubber for larger scales due to permeation risks.

Technical Application: Thiourea Synthesis Protocol

The primary utility of 2-Fluoro-5-nitrophenylisothiocyanate is the formation of N,N'-disubstituted thioureas via nucleophilic addition with primary or secondary amines. This reaction is generally rapid and exothermic.

Reaction Mechanism

The amine nucleophile attacks the central carbon of the isothiocyanate group. The electron-withdrawing nature of the 5-nitro and 2-fluoro substituents on the phenyl ring significantly enhances the electrophilicity of the isothiocyanate, accelerating reaction rates compared to unsubstituted phenyl isothiocyanate.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(2-fluoro-5-nitrophenyl)-N'-substituted thiourea.

  • Preparation (In Fume Hood):

    • Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

    • Dissolve 1.0 eq of 2-Fluoro-5-nitrophenylisothiocyanate in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Note: If the compound is an oil, weigh by difference using a syringe to avoid exposure.

  • Addition:

    • Cool the solution to 0 °C (ice bath) to control exotherm.

    • Add 1.0–1.1 eq of the target Amine dropwise.

    • Catalyst: If the amine is a salt (e.g., hydrochloride), add 1.1 eq of Triethylamine (TEA) or DIPEA to liberate the free base.

  • Monitoring:

    • Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • TLC Monitoring: The isothiocyanate starting material is non-polar (high R_f); the thiourea product is polar (low R_f) and often precipitates.

  • Workup & Purification:

    • Precipitation: If the product precipitates, filter and wash with cold ether (safest and cleanest method).

    • Extraction: If soluble, wash with 1M HCl (to remove unreacted amine) followed by Brine. Dry over MgSO₄.

    • Hazmat Waste: Quench all glassware and aqueous waste with dilute ammonia or NaOH to destroy trace isothiocyanates before disposal.

Synthesis Workflow Diagram

SynthesisFlow ITC 2-Fluoro-5-nitro- phenylisothiocyanate (Electrophile) Reaction Nucleophilic Addition (DCM/THF, 0°C to RT) ITC->Reaction Amine Primary/Secondary Amine (Nucleophile) Amine->Reaction Intermediate Thiourea Derivative Reaction->Intermediate Cyclization Cyclization (e.g., to Aminothiazole) Intermediate->Cyclization Optional

Figure 2: Reaction pathway for thiourea formation. The electron-deficient ring accelerates the initial addition step.

Emergency Response & First Aid

These protocols must be posted near the workstation.

Exposure RouteImmediate ActionRationale
Eye Contact Rinse immediately with water for 15+ mins.[1][2] Lift eyelids.Isothiocyanates are lachrymators; delayed irrigation causes corneal scarring.
Skin Contact Wash with soap and water.[1][2] Discard contaminated clothing. Lipophilic nature allows rapid dermal absorption; clothing holds the chemical against skin.
Inhalation Move to fresh air.[1][2] If wheezing occurs, seek medical attention.Risk of sensitization and pulmonary edema.
Spill Cleanup Evacuate area. Absorb with sand/vermiculite. Do not use water initially (generates toxic COS gas).Water hydrolysis can be uncontrolled; inert absorption is safer.

References & Data Sources

To ensure compliance, verify the specific batch data from your supplier. The following are authoritative sources for the compound class and safety protocols.

  • ChemicalBook. (n.d.). 2-Fluoro-5-nitrophenylisothiocyanate Product & Safety Data. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrophenyl isothiocyanate (Analogous Hazard Profile). Retrieved from

  • BenchChem. (2025).[3] Reaction mechanism of isothiocyanates with primary amines. Retrieved from

  • Organic Chemistry Portal. (n.d.).[4] Synthesis of Isothiocyanates and Thioureas. Retrieved from

  • National Institutes of Health (NIH). (2016). Late-stage functionalization of 5-nitrofurans derivatives. (Context on nitro-aromatic drug scaffolds). Retrieved from

Sources

Foundational

suppliers of 2-Fluoro-5-nitrophenylisothiocyanate for research

This guide details the technical profile, procurement landscape, and experimental utility of 2-Fluoro-5-nitrophenylisothiocyanate , a specialized fluorinated building block used in high-value heterocyclic synthesis and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, procurement landscape, and experimental utility of 2-Fluoro-5-nitrophenylisothiocyanate , a specialized fluorinated building block used in high-value heterocyclic synthesis and proteomic applications.

CAS: 340719-39-3 (Variant/Isomer dependent; verify specific substitution pattern) Chemical Formula: C₇H₃FN₂O₂S Molecular Weight: 198.17 g/mol

Part 1: Executive Technical Summary

2-Fluoro-5-nitrophenylisothiocyanate is a bifunctional electrophile characterized by a highly reactive isothiocyanate (-NCS) group and an activated aromatic fluorine atom. The presence of the nitro group at the 5-position (para to the fluorine) strongly withdraws electron density, activating the C-F bond for Nucleophilic Aromatic Substitution (S_NAr).

This "dual-electrophile" character makes it a linchpin reagent for:

  • Heterocyclic Synthesis: Rapid access to benzothiazoles and benzimidazoles via cascade reactions (thiourea formation followed by intramolecular S_NAr).

  • Bio-Conjugation: A more reactive analogue of Phenyl Isothiocyanate (PITC) for tagging nucleophilic residues in peptides, where the nitro group serves as a spectroscopic handle.

Part 2: Procurement Landscape & Supplier Analysis

Unlike commodity reagents (e.g., PITC), this compound is often classified as a "Make-on-Demand" building block. Researchers must distinguish between stock-holding distributors and synthesis houses.

Supplier Tiering Table
Supplier CategoryPrimary VendorsAvailability StatusPurity GradeStrategic Use
Tier 1: Stockists Enamine , Combi-Blocks High Probability (REAL Database)>95% (NMR/LCMS)Immediate synthesis needs; library generation.
Tier 2: Catalog Sigma-Aldrich , Thermo Fisher Variable (Often 3rd party)95-97%Routine procurement; often longer lead times if backordered.
Tier 3: Bulk/Custom WuXi AppTec , Fluorochem Made-to-Order>98%Scale-up (>10g); GMP requirements.
Procurement Decision Matrix (DOT Visualization)

The following decision tree guides researchers through the "Buy vs. Make" decision process based on project timelines and scale.

ProcurementLogic Start Requirement Identified CheckStock Check Tier 1 (Enamine/Combi) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase InStock->Buy Yes CheckPrec Check Precursor (2-Fluoro-5-nitroaniline) InStock->CheckPrec No PrecStock Precursor Available? CheckPrec->PrecStock Synth In-House Synthesis (See Protocol A) PrecStock->Synth Yes (<5g) Custom Order Custom Synthesis PrecStock->Custom No / >10g

Figure 1: Strategic decision workflow for acquiring 2-Fluoro-5-nitrophenylisothiocyanate.

Part 3: Critical Handling & Stability

  • Moisture Sensitivity: Isothiocyanates hydrolyze to amines and COS (Carbonyl sulfide) in the presence of water. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Lachrymator Hazard: This compound is a potent irritant. All weighing and handling must occur within a fume hood.

  • Reactivity Alert: Avoid storage near primary amines or alcohols, as spontaneous thiourea/thiocarbamate formation will occur.

Part 4: Experimental Protocols

Protocol A: In-House Synthesis (If Commercial Stock Unavailable)

Rationale: If the ITC is unavailable, it can be synthesized in one step from the widely available precursor 2-Fluoro-5-nitroaniline (CAS 369-36-8) . Method: Thiophosgene-Free approach using CS₂ and DCC (Dicyclohexylcarbodiimide).

  • Dissolution: Dissolve 2-Fluoro-5-nitroaniline (1.0 eq) in anhydrous Pyridine (or DCM with excess Et₃N).

  • Activation: Cool to 0°C. Add Carbon Disulfide (CS₂, 5.0 eq) dropwise. Stir for 30 min to form the dithiocarbamate salt.

  • Desulfurization: Add DCC (1.1 eq) slowly. The reaction will precipitate DCU (dicyclohexylurea).

  • Workup: Filter off the DCU solid. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The ITC is typically a yellow/orange solid or oil.

    • QC Check: Look for strong IR stretch at ~2100 cm⁻¹ (-N=C=S).

Protocol B: Cascade Synthesis of 2-Amino-Benzothiazoles

Scientific Principle: This protocol exploits the "Dual Electrophile" nature. A primary amine attacks the ITC (Kinetic control), followed by an intramolecular S_NAr displacement of the Fluorine (Thermodynamic control), driven by the electron-withdrawing nitro group.

Reagents:

  • 2-Fluoro-5-nitrophenylisothiocyanate (1.0 eq)

  • Primary Amine (R-NH₂, 1.1 eq)

  • Solvent: THF (for step 1) / DMF (for step 2)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

Step-by-Step:

  • Thiourea Formation: Dissolve the ITC in THF. Add the amine dropwise at 0°C. Stir at RT for 1 hour.

    • Checkpoint: TLC should show disappearance of the non-polar ITC and appearance of a polar thiourea spot.

  • Cyclization (S_NAr): Add the base (K₂CO₃) and heat the mixture to 60-80°C.

    • Mechanism: The sulfur of the thiourea acts as the nucleophile, attacking the C-2 position and displacing the fluorine.

  • Isolation: Pour into ice water. The benzothiazole product often precipitates. Filter and wash with water.

Reaction Pathway Visualization

ReactionPath ITC 2-Fluoro-5-nitrophenyl isothiocyanate Thiourea Intermediate Thiourea ITC->Thiourea Nucleophilic Addn (Fast, RT) Amine Primary Amine (R-NH2) Amine->Thiourea Benzothiazole Final Product (Nitro-benzothiazole) Thiourea->Benzothiazole Intramolecular S_NAr (Base, Heat, -HF)

Figure 2: Cascade cyclization mechanism converting the ITC to a benzothiazole scaffold.

Part 5: Quality Control & Validation

To ensure experimental integrity (E-E-A-T), verify the reagent upon receipt using these parameters:

TechniqueExpected SignalDiagnostic Value
FT-IR Strong peak at ~2050–2150 cm⁻¹ Confirms intact Isothiocyanate group (N=C=S). Absence indicates hydrolysis.
¹H NMR Aromatic region (7.0–9.0 ppm)Verify substitution pattern (1,2,5). Look for coupling constants consistent with F-H coupling.
¹⁹F NMR Single peak ~ -100 to -120 ppmConfirms presence of Fluorine. Shift changes significantly upon cyclization (loss of F).

References

  • ChemicalBook. 2-Fluoro-5-nitrophenylisothiocyanate Product Properties & CAS 340719-39-3. Retrieved from

  • Royal Society of Chemistry (RSC). Recent advancement in the synthesis of isothiocyanates. Chem. Commun., 2024, 60, 2839-2864. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Fluorophenyl isothiocyanate (Analogous Safety Profile). Retrieved from

  • Enamine. Building Blocks and Reagents for Heterocyclic Synthesis. Retrieved from

Exploratory

Strategic Sourcing &amp; Technical Utility: 2-Fluoro-5-nitrophenylisothiocyanate

The following technical guide details the sourcing, chemical utility, and synthesis of 2-Fluoro-5-nitrophenylisothiocyanate (CAS 340719-39-3). Executive Summary 2-Fluoro-5-nitrophenylisothiocyanate is a specialized fluor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical utility, and synthesis of 2-Fluoro-5-nitrophenylisothiocyanate (CAS 340719-39-3).

Executive Summary

2-Fluoro-5-nitrophenylisothiocyanate is a specialized fluorinated building block used primarily in the synthesis of thiourea-based peptidomimetics and fused heterocyclic scaffolds (e.g., benzothiazoles). Due to the electron-withdrawing nature of the nitro and fluoro substituents, the isothiocyanate moiety is highly electrophilic, making it a potent "warhead" for covalent modification or rapid coupling with weak nucleophiles.

Availability Status (USA):

  • Commercial Status: Niche / Specialty Chemical.[1]

  • Primary Sourcing Route: Direct procurement from specialized building-block vendors (e.g., AK Scientific, Accela Chem).

  • Secondary Route: Custom synthesis from the widely available precursor, 2-Fluoro-5-nitroaniline (CAS 369-36-8).

  • Lead Time: Typically 2–6 weeks (often non-stock in domestic warehouses; ships from international synthesis hubs).

Chemical Identity & Specifications

This compound is characterized by a deactivated aromatic ring, which paradoxically increases the reactivity of the isothiocyanate group toward nucleophilic attack.

FeatureSpecification
IUPAC Name 1-Fluoro-2-isothiocyanato-4-nitrobenzene
CAS Number 340719-39-3
Molecular Formula C₇H₃FN₂O₂S
Molecular Weight 198.17 g/mol
Physical State Pale yellow to orange solid (typically)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Key Reactivity Electrophilic attack at the isothiocyanate carbon; Nucleophilic aromatic substitution (SₙAr) at the C-F bond (under harsh conditions).

Market Analysis: Price & Availability (USA)

As of Q1 2026, this compound is not a commodity chemical. It is a "Tier 3" research chemical, meaning it is produced in small batches rather than continuous manufacturing.

Commercial Suppliers (USA Focus)

The following vendors are verified to list this CAS, though real-time stock fluctuates.

SupplierCatalog / SKUEstimated Price RangeAvailability Profile
AK Scientific (Union City, CA)7526DC$120 - $180 / 1g High Probability. Often holds US stock or has rapid import channels.
Accela Chem (San Diego, CA)SY326085Inquire Strong synthesis capabilities; likely ships from Shanghai hub (2-3 weeks).
Fisher Scientific (Via 3rd Party)$200+ / 1g Aggregator pricing. Longer lead times due to cross-docking.
MilliporeSigma N/AN/A Not a standard catalog item. Available only via "Aldrich Market Select" (custom sourcing).
The "Make vs. Buy" Decision Matrix

For drug discovery campaigns requiring >10g, commercial purchasing is often cost-prohibitive and slow. In-house synthesis is recommended for scale-up.

  • Buy ( < 5g): Recommended. The time cost of synthesis outweighs the high unit price.

  • Make ( > 10g): Recommended. The precursor (2-Fluoro-5-nitroaniline) is cheap (~$4/g) and the conversion is high-yielding.

SourcingStrategy cluster_cost Cost Implication Start Requirement: 2-Fluoro-5-nitrophenylisothiocyanate QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams (Discovery Phase) QtyCheck->SmallScale Small Qty LargeScale > 10 Grams (Process/Scale-up) QtyCheck->LargeScale High Qty BuyRoute Purchase from AK Scientific / Accela SmallScale->BuyRoute MakeRoute In-House Synthesis LargeScale->MakeRoute HighCost ~$150/g BuyRoute->HighCost High Unit Cost Low Labor Precursor Source Precursor: 2-Fluoro-5-nitroaniline (~$100/25g) MakeRoute->Precursor Synthesis Execute Thiophosgene or CS2 Protocol Precursor->Synthesis LowCost ~$15/g (Materials) Synthesis->LowCost Low Mat. Cost High Labor

Figure 1: Strategic sourcing decision matrix based on quantity and cost-benefit analysis.

Technical Guide: Synthesis & Reactivity

If sourcing proves difficult or too slow, the compound can be synthesized from 2-Fluoro-5-nitroaniline .

Critical Reactivity Context

The nitro group at the 5-position and fluorine at the 2-position significantly deactivate the aniline nitrogen, making it a poor nucleophile. Standard isothiocyanate methods (e.g., CS₂ + DCC) may fail or proceed slowly.

  • Preferred Method: Thiophosgene (CSCl₂) . While toxic, it is the most robust reagent for forcing deactivated amines to react.

  • Modern Alternative: Phenyl Chlorothionoformate .[2][3] A safer, two-step protocol that avoids thiophosgene gas handling.

Protocol A: The "Gold Standard" (Thiophosgene Method)

Use this for maximum yield and reliability.

Safety Warning: Thiophosgene is highly toxic and volatile. Work in a well-ventilated fume hood. Destroy excess reagent with aqueous ammonia.

  • Reagents:

    • 2-Fluoro-5-nitroaniline (1.0 eq)

    • Thiophosgene (1.2 eq)

    • Calcium Carbonate (CaCO₃) or Triethylamine (2.5 eq)

    • Solvent: Dichloromethane (DCM) and Water (Biphasic system).

  • Procedure:

    • Step 1: Dissolve 2-Fluoro-5-nitroaniline (10 mmol) in DCM (20 mL).

    • Step 2: Prepare a solution of Thiophosgene (12 mmol) in DCM (10 mL) at 0°C.

    • Step 3: Add an aqueous solution of CaCO₃ (or slow addition of TEA) to the aniline mixture to act as an acid scavenger.

    • Step 4: Slowly add the aniline solution to the Thiophosgene solution at 0°C. Note: Inverse addition prevents symmetrical thiourea byproduct formation.

    • Step 5: Stir at room temperature for 2–4 hours. Monitor by TLC (Aniline spot should disappear).

    • Step 6: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

    • Step 7: Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary, though recrystallization from Hexanes is often sufficient.

Protocol B: Application (Thiourea Formation)

Once synthesized, the isothiocyanate is typically coupled with a secondary amine.

Mechanism: The electron-deficient ring makes the isothiocyanate carbon highly electrophilic (


). Nucleophilic attack by an amine is rapid.

ReactionMechanism cluster_conditions Reaction Conditions Reactants 2-Fluoro-5-nitrophenyl- isothiocyanate (Electrophile) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack on C=S Amine Primary/Secondary Amine (R-NH2) (Nucleophile) Amine->TS Product Thiourea Derivative (Stable Scaffold) TS->Product Proton Transfer Cond1 Solvent: THF or DCM Cond2 Temp: 0°C to RT Cond3 Time: 30-60 mins

Figure 2: Reaction workflow for coupling the isothiocyanate with an amine to form a thiourea.

Handling & Safety Data

Signal Word: DANGER

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Lachrymator).

  • Storage Protocol:

    • Store at 4°C .

    • Keep container tightly closed.

    • Moisture Sensitive: Hydrolysis yields the original aniline and COS (Carbonyl Sulfide), rendering the reagent useless.

References

Sources

Protocols & Analytical Methods

Method

synthesis of substituted thioureas using 2-Fluoro-5-nitrophenylisothiocyanate

Application Note: Precision Synthesis of Substituted Thioureas using 2-Fluoro-5-nitrophenylisothiocyanate Executive Summary This technical guide details the controlled synthesis of -disubstituted thioureas utilizing 2-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Substituted Thioureas using 2-Fluoro-5-nitrophenylisothiocyanate

Executive Summary

This technical guide details the controlled synthesis of


-disubstituted thioureas utilizing 2-Fluoro-5-nitrophenylisothiocyanate  as a highly electrophilic building block. While isothiocyanates are standard reagents for thiourea formation, this specific scaffold presents unique electronic properties due to the ortho-fluoro and meta-nitro substituents.

Key Technical Insight: The strong electron-withdrawing nature of the nitro group at the 5-position significantly enhances the electrophilicity of the isothiocyanate carbon, accelerating reaction rates. However, the ortho-fluorine atom creates a high susceptibility to nucleophilic aromatic substitution (


), leading to intramolecular cyclization (forming benzothiazoles). This guide provides a kinetic control protocol  to isolate the open-chain thiourea and avoid premature cyclization.

Chemical Basis & Mechanism[1]

Reactivity Profile

The reaction follows a nucleophilic addition mechanism.[1] The primary amine (nucleophile) attacks the central carbon of the isothiocyanate (electrophile).[1]

  • Activation: The 5-nitro group pulls electron density from the aromatic ring, making the isothiocyanate carbon (

    
    ) more positive and reactive than in unsubstituted phenyl isothiocyanates.
    
  • The "Cyclization Trap": Under basic conditions or high heat, the sulfur atom of the formed thiourea can attack the C-2 position, displacing the fluorine atom via

    
    . This results in a 2-aminobenzothiazole derivative. To isolate the thiourea, neutral conditions and ambient temperatures are strictly required. 
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_conditions Critical Control Point Reagents Reagents (2-F-5-NO2-Ph-NCS + Amine) TS Tetrahedral Intermediate Reagents->TS Nucleophilic Attack (k1, Fast) Thiourea Target Product (Substituted Thiourea) TS->Thiourea Proton Transfer (Neutral/Mild Conditions) Cyclization Unwanted Side Product (Benzothiazole via SnAr) Thiourea->Cyclization Base/Heat (Elimination of HF)

Figure 1: Reaction pathway distinguishing between the kinetic thiourea product and the thermodynamic cyclized byproduct.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Isolating stable thioureas for biological screening or crystallographic analysis.

Materials:

  • 2-Fluoro-5-nitrophenylisothiocyanate (1.0 equiv)

  • Primary/Secondary Amine (1.0 - 1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Note: Avoid nucleophilic solvents like Ethanol if the amine is weak, to prevent solvolysis competition.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-Fluoro-5-nitrophenylisothiocyanate in 5 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C using an ice bath. Add the amine (1.0 mmol) dropwise.

    • Why? The electron-deficient ring makes the reagent "hot." Cooling prevents exotherms that could trigger fluorine displacement.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the isothiocyanate spot and the appearance of a more polar thiourea spot.

  • Workup (Self-Validating Step):

    • Evaporate the solvent under reduced pressure.[1]

    • Trituration: Add cold diethyl ether or hexanes to the residue. The thiourea product typically precipitates as a solid due to hydrogen bonding, while unreacted isothiocyanate remains soluble.

    • Filter and wash with cold ether.

Protocol B: Microwave-Assisted Library Synthesis

Best for: Rapid generation of thiourea libraries for SAR (Structure-Activity Relationship) studies.

Parameters:

ParameterSettingRationale
Solvent Acetonitrile (MeCN)High dielectric constant absorbs MW energy efficiently; aprotic.
Temperature 60°CSufficient activation without triggering

cyclization.
Time 10–20 minsRapid conversion minimizes side reactions.
Stoichiometry 1:1.2 (NCS:Amine)Slight excess of amine ensures complete consumption of the electrophile.

Workflow Diagram (DOT):

Workflow Start Start: Select Amine Check Is Amine a Salt? (e.g., HCl) Start->Check FreeBase Dissolve in THF/DCM Check->FreeBase No SaltBase Add DIPEA (1.0 eq) Dissolve in DMF Check->SaltBase Yes React Add Isothiocyanate (0°C -> RT) FreeBase->React SaltBase->React Monitor Monitor TLC (Disappearance of NCS) React->Monitor Decision Product Precipitated? Monitor->Decision Filter Filtration & Ether Wash Decision->Filter Yes Column Flash Chromatography (DCM:MeOH) Decision->Column No

Figure 2: Decision tree for solvent selection and purification based on amine properties.

Characterization & Troubleshooting

Expected Analytical Signatures

To validate the structure (and ensure no cyclization occurred), look for these markers:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Thiourea NH signals: Two distinct broad singlets (typically

      
       9.0–11.0 ppm). If cyclized, one NH disappears.
      
    • Aromatic Protons: The 2-fluoro-5-nitrophenyl ring protons should show specific coupling constants. The proton ortho to the fluorine will show

      
       coupling. If cyclization occurred (loss of F), this coupling pattern collapses.
      
  • IR Spectroscopy:

    • Reactant: Strong

      
       stretch at 
      
      
      
      .
    • Product: Disappearance of the NCS peak; appearance of Thioamide bands (I, II, III) around

      
      .
      
  • 
    F NMR: 
    
    • Essential for validation. A sharp signal around

      
       to 
      
      
      
      ppm indicates the fluorine is still present on the ring. Loss of this signal confirms cyclization.
Troubleshooting Table
ObservationRoot CauseSolution
Low Yield / Sticky Oil Solvent trapping or incomplete precipitation.Triturate with cold hexanes/ether. Sonicate to induce crystallization.
Loss of Fluorine Signal Unwanted cyclization to benzothiazole.Reaction temperature too high or presence of strong base. Repeat at 0°C without base.
Residual Isothiocyanate Low nucleophilicity of amine.Switch to Protocol B (Microwave) or use a catalyst (DMAP - use with caution).

Safety & Handling

  • Sensitization: Isothiocyanates are potent skin and respiratory sensitizers. All handling must occur in a fume hood.

  • Lachrymator: 2-Fluoro-5-nitrophenylisothiocyanate can cause eye irritation and tearing. Wear tight-fitting safety goggles.

  • Scavenging: Clean glassware with a solution of dilute ammonia and ethanol to quench residual isothiocyanates before removal from the hood.

References

  • Reaction Mechanism & Reactivity

    • Li, Z., et al. (2013).[2] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45(12), 1667-1674.

  • Cyclization Risks (Benzothiazole Formation)

    • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles." Medicinal Chemistry Research, 21, 680–687. (Demonstrates the lability of ortho-halogens in thiourea intermediates).

  • General Thiourea Protocols

    • Maddani, M. R., & Prabhu, K. R. (2010).[3] "A convenient method for the synthesis of substituted thioureas."[1] Journal of Organic Chemistry, 75(7), 2327-2332.

  • Safety Data

    • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Nitrophenyl isothiocyanate (Analogous hazard profile).

Sources

Application

Application Note: Chemoselective Synthesis of N-(2-Fluoro-5-nitrophenyl) Thioureas and Benzothiazole Scaffolds

Executive Summary & Strategic Rationale This application note details the protocol for reacting 2-Fluoro-5-nitrophenylisothiocyanate (2-F-5-NO2-PhNCS) with primary amines. Unlike standard phenyl isothiocyanates, this rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for reacting 2-Fluoro-5-nitrophenylisothiocyanate (2-F-5-NO2-PhNCS) with primary amines. Unlike standard phenyl isothiocyanates, this reagent possesses a unique "dual-electrophile" character driven by the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents.

Why this specific reagent matters:

  • Hyper-Electrophilicity: The 5-nitro group significantly lowers the LUMO energy of the isothiocyanate (-N=C=S) carbon, accelerating nucleophilic attack by amines even at low temperatures.

  • Latent Reactivity (The "Fluorine Switch"): The ortho-fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr). While the isothiocyanate reaction is kinetically favored at room temperature to form thioureas , the fluorine allows for a subsequent, thermodynamically driven intramolecular cyclization to form 2-aminobenzothiazoles —a privileged scaffold in kinase inhibitors and antimicrobial agents.

This guide provides a controlled workflow to isolate the thiourea intermediate or drive the reaction toward the heterocyclic benzothiazole, ensuring reproducibility in drug discovery campaigns.

Chemical Mechanism & Reaction Pathways[1][2][3]

The reaction profile is defined by the competition between the isothiocyanate addition (fast, kinetic) and the fluoride displacement (slow, thermodynamic).

The Mechanistic Flow[4]
  • Nucleophilic Addition: The primary amine lone pair attacks the central carbon of the isothiocyanate.

  • Proton Transfer: Rapid tautomerization yields the stable thiourea.

  • Cyclization (Optional): Under basic conditions/heat, the thiourea sulfur (acting as a nucleophile) attacks the C-2 position of the benzene ring, displacing fluoride (SNAr) to close the benzothiazole ring.

Pathway Visualization

(See Figure 1 for the decision tree in synthesis)

ReactionPathways cluster_legend Legend Reagents 2-Fluoro-5-nitrophenyl-NCS + Primary Amine (R-NH2) Intermediate Thiourea Intermediate (Stable at RT) Reagents->Intermediate Path A: Kinetic Control Solvent: THF/DCM Temp: 0-25°C SideProduct Side Product: Direct SNAr (Rare) Reagents->SideProduct Path C: Overheating/Excess Amine Direct F displacement Benzothiazole 2-Aminobenzothiazole (Cyclized Product) Intermediate->Benzothiazole Path B: Thermodynamic Control Base (K2CO3), Heat (80°C) Intramolecular SNAr key Blue: Standard Protocol Green: Advanced Cyclization Red: Avoid

Figure 1: Chemoselective pathways. Path A yields the open-chain thiourea. Path B utilizes the "Fluorine Switch" to access benzothiazoles.

Experimental Protocol: Thiourea Synthesis (Kinetic Control)

Objective: Isolate the N-(2-fluoro-5-nitrophenyl)-N'-substituted thiourea without triggering cyclization.

Reagents & Equipment
  • Reagent A: 2-Fluoro-5-nitrophenylisothiocyanate (1.0 equiv).

  • Reagent B: Primary Amine (1.05 equiv). Note: Slight excess ensures complete consumption of the toxic isothiocyanate.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Why: Aprotic solvents prevent hydrolysis of the NCS group. THF is preferred for polar amines.

  • Apparatus: Round-bottom flask, magnetic stirrer, inert gas (N₂/Ar) inlet (optional but recommended for high purity).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 mmol of 2-Fluoro-5-nitrophenylisothiocyanate in 5 mL of anhydrous THF (0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Rationale: Cooling suppresses the SNAr side reaction (displacement of Fluorine by the amine directly).

  • Addition:

    • Dissolve 1.05 mmol of the Primary Amine in 2 mL of THF.

    • Add the amine solution dropwise to the isothiocyanate solution over 5 minutes.

    • Observation: A color change (often to yellow/orange) indicates thiourea formation.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 2–4 hours .

    • Monitoring: Check via TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The isothiocyanate spot (high R_f) should disappear.

  • Workup & Purification:

    • Option A (Precipitation): If the product precipitates (common with aryl amines), filter the solid and wash with cold Hexane/Ether.

    • Option B (Evaporation): If soluble, concentrate the solvent in vacuo. Recrystallize the residue from Ethanol or Toluene.

    • Critical Check: Verify integrity via 1H NMR. Look for the thiourea -NH protons (typically broad singlets > 8 ppm).

Advanced Protocol: Cyclization to Benzothiazoles (Thermodynamic Control)

Objective: Convert the isolated thiourea into a 2-aminobenzothiazole scaffold via intramolecular SNAr.

Conditions
  • Substrate: Isolated Thiourea from Protocol 3.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv).

  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate SNAr).

  • Temperature: 80–100°C.

Methodology
  • Dissolve the thiourea (1.0 mmol) in DMF (5 mL).

  • Add K₂CO₃ (2.0 mmol).

  • Heat to 80°C for 4–6 hours.

  • Workup: Pour into ice water. The benzothiazole product usually precipitates as a solid. Filter and wash with water.

Technical Data & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityComments
THF Excellent Good solubility for both reagents; easy to remove.
DCM Good Good for non-polar amines; highly volatile.
Ethanol ModerateCan be used, but risk of solvolysis if heated. Good for recrystallization.
DMF Avoid for Step 1High boiling point makes removal hard; promotes SNAr (premature cyclization).
Water PoorHydrolyzes isothiocyanate to amine; avoid.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of IsothiocyanateEnsure solvents are anhydrous. Use a drying tube.
Mixture of Products Premature CyclizationKeep reaction at 0°C–RT. Do not heat during thiourea synthesis.
Oily Product Impurities/Solvent TrapTriturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
No Reaction Amine Salt FormationIf amine is supplied as HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

Safety & Handling (E-E-A-T)

  • Sensitization: Isothiocyanates are potent skin and respiratory sensitizers. All handling must occur in a chemical fume hood.

  • Lachrymator: 2-Fluoro-5-nitrophenylisothiocyanate can cause eye irritation. Wear tight-fitting safety goggles.

  • Waste: Dispose of aqueous waste containing fluorinated aromatics in designated halogenated waste streams.

References

  • Mechanistic Insight on Thiourea Formation

    • Organic Chemistry Portal. "Synthesis of Thioureas."[2][1][3][4][5][6][7][8]

  • Cyclization of 2-Fluoro-thioureas

    • Saeed, A., et al. (2023). "Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas." Molecules.

  • General Isothiocyanate Reactivity

    • BenchChem.[2][1] "Reaction mechanism of acetyl isothiocyanate with primary amines."

  • Reagent Properties (2-Fluoro-5-nitrophenylisothiocyanate)

    • Thermo Scientific Chemicals.[9] "2-Fluorophenyl isothiocyanate Safety and Handling."[9]

Sources

Method

synthesis of fluorinated quinazolinones via isothiocyanate intermediates

Application Note: Strategic Synthesis of Fluorinated Quinazolinones via Isothiocyanate Intermediates Executive Summary Fluorinated quinazolinones represent a privileged scaffold in medicinal chemistry, exhibiting potent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Quinazolinones via Isothiocyanate Intermediates

Executive Summary

Fluorinated quinazolinones represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibition of EGFR tyrosine kinases, DHFR, and tubulin polymerization. The incorporation of fluorine—via fluorinated isothiocyanates or anthranilic acid precursors—modulates metabolic stability (metabolic blocking), pKa, and lipophilicity (


).

This guide details the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their subsequent desulfurization to quinazolin-2,4-diones . We prioritize the Isothiocyanate Insertion Method due to its high atom economy, regioselectivity, and ability to introduce diverse N3-substituents late in the synthetic sequence.

Strategic Overview & Mechanism

The synthesis relies on the nucleophilic addition of an anthranilic acid derivative (or 2-aminobenzamide) to an isothiocyanate (


). This forms a thiourea intermediate which undergoes intramolecular cyclization.[1]
The "Fluorine Effect" in Quinazolinones
  • C-F Bond Strength: 116 kcal/mol (vs. C-H 99 kcal/mol) prevents oxidative metabolism at the fluorinated position.

  • Electronic Modulation: Fluorine at the C6 or C7 position of the quinazolinone core (derived from the anthranilic acid) withdraws electron density, increasing the acidity of the N1-H, which can enhance hydrogen bonding in the active site of target proteins.

Reaction Pathway Visualization

ReactionMechanism SM1 Fluorinated Anthranilic Acid (Nucleophile) Inter N-(2-Carboxyphenyl) thiourea (Intermediate) SM1->Inter Nucleophilic Addn (EtOH/Reflux) SM2 Isothiocyanate (R-NCS) (Electrophile) SM2->Inter Cyclic 3-Substituted-2-Thioxo- 2,3-dihydroquinazolin-4(1H)-one Inter->Cyclic Cyclodehydration (-H2O) Final Fluorinated Quinazolin-2,4-dione (Desulfurized) Cyclic->Final Oxidative Desulfurization (H2O2 or NaNH2)

Figure 1: Mechanistic pathway from starting materials to the thione and oxo-derivatives.

Detailed Protocols

Protocol A: Thermal Cyclocondensation (The "Classic" Route)

Best for: Large-scale synthesis, robust substrates, and high-melting-point products.

Reagents:

  • Starting Material: 2-Amino-4-fluorobenzoic acid (or 5-fluoro isomer).

  • Reagent: 4-Fluorophenyl isothiocyanate (1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Triethylamine (

    
    ) (Catalytic amount, 0.1 equiv).
    

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorobenzoic acid (10 mmol) in absolute ethanol (30 mL).

  • Activation: Add triethylamine (1 mmol) to the solution. Stir at room temperature for 10 minutes to ensure deprotonation/activation of the amine.

  • Addition: Dropwise add 4-fluorophenyl isothiocyanate (11 mmol). A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the anthranilic acid spot indicates completion.

  • Precipitation: Cool the reaction mixture to room temperature. The 2-thioxo-quinazolinone product typically precipitates as a solid.

  • Workup: Pour the mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize Et3N).

  • Isolation: Filter the precipitate, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure fluorinated 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, difficult substrates, and solvent-free conditions.

Reagents:

  • Starting Material: Fluorinated 2-aminobenzamide.

  • Reagent: Aryl isothiocyanate (1.2 equiv).

  • Solid Support (Optional): Silica gel or Montmorillonite K-10 (acts as a Lewis acid catalyst).

Step-by-Step Procedure:

  • Preparation: Mix fluorinated 2-aminobenzamide (2 mmol) and the isothiocyanate (2.4 mmol) in a mortar. Grind thoroughly to form a homogeneous mixture.

  • Loading: Transfer the mixture into a microwave-safe process vial (10 mL). If using a solid support, add 500 mg of K-10 clay and mix.

  • Irradiation: Irradiate in a monomode microwave reactor (e.g., CEM Discover or Anton Paar) at 130°C for 15 minutes (Power: 150 W, Max Pressure: 200 psi).

    • Note: This reaction proceeds via deamination (loss of

      
      ) rather than dehydration.
      
  • Extraction: Allow the vial to cool. Add hot ethanol (10 mL) to dissolve the product (filtering off the clay if used).

  • Crystallization: Cool the filtrate to

    
     overnight. Collect crystals by filtration.
    
Protocol C: Oxidative Desulfurization (Thione Carbonyl)

Requirement: Essential if the target is the quinazolin-2,4-dione (oxygen at C2 and C4).

Method:

  • Dissolve the 2-thioxo-quinazolinone (from Protocol A/B) in Methanol.

  • Add Sodamide (

    
    )  (2.0 equiv) or 
    
    
    
    (30%)
    / NaOH.
  • Reflux for 8–12 hours.

  • The sulfur is extruded (often as elemental sulfur or sulfate), converting the

    
     bond to 
    
    
    
    .
  • Neutralize with dilute acetic acid to precipitate the dione product.

Experimental Workflow & Decision Tree

Workflow Start Select Fluorinated Precursor Choice Substrate Type? Start->Choice RouteA Anthranilic Acid (Carboxylic Acid) Choice->RouteA RouteB 2-Aminobenzamide (Amide) Choice->RouteB ProcessA Reflux in EtOH + Et3N (Protocol A) RouteA->ProcessA ProcessB Microwave Irradiation Solvent-Free (Protocol B) RouteB->ProcessB Product 2-Thioxo-quinazolinone (Solid Precipitate) ProcessA->Product ProcessB->Product Desulf Target = Dione? Product->Desulf Oxidation Oxidative Desulfurization (NaNH2/MeOH or H2O2) Desulf->Oxidation Yes Final Final Product Isolation Desulf->Final No (Keep Thione) Oxidation->Final

Figure 2: Experimental decision tree for selecting the optimal synthesis route.

Data Summary & Validation

The following table summarizes typical yields and melting points for fluorinated quinazolinones synthesized via the isothiocyanate route.

EntryR1 (Anthranilic Acid)R2 (Isothiocyanate)MethodYield (%)M.P. (°C)
1 4-FPhenylA (Thermal)78280-282
2 5-FPhenylA (Thermal)82275-277
3 H4-F-PhenylA (Thermal)85290-292
4 4-F4-F-PhenylB (MW)92 305-307
5 5-F3-CF3-PhenylB (MW)88265-268

Validation Checks (Self-Correcting Protocol):

  • IR Spectroscopy: Look for the disappearance of the characteristic isothiocyanate peak (

    
     stretch at 
    
    
    
    ) and the appearance of the Thioamide band (
    
    
    at
    
    
    ).
  • Solubility: 2-Thioxo-quinazolinones are often insoluble in water and ethanol but soluble in hot DMF or DMSO. This solubility switch confirms cyclization.

  • Desulfurization Check: If performing Protocol C, the disappearance of the

    
     peak and appearance of a strong Carbonyl doublet (
    
    
    
    at
    
    
    and
    
    
    ) confirms the dione formation.

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones. Source: Journal of Chemistry (Hindawi) URL:[2][Link][2]

  • Green Catalyst- and Additive-Free Three-Component Deamination Cyclization. Source: ResearchGate / Asian Journal of Organic Chemistry URL:[Link]

  • Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. Source: PubMed URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted 2-Fluoro-5-nitrophenylisothiocyanate from reaction mixtures

Topic: Removal of Unreacted 2-Fluoro-5-nitrophenylisothiocyanate (FNPI) Executive Summary & Chemical Context You are likely using 2-Fluoro-5-nitrophenylisothiocyanate (FNPI) as an electrophilic heterobifunctional linker...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Fluoro-5-nitrophenylisothiocyanate (FNPI)

Executive Summary & Chemical Context

You are likely using 2-Fluoro-5-nitrophenylisothiocyanate (FNPI) as an electrophilic heterobifunctional linker or labeling reagent to target primary amines (–NH₂).

  • The Challenge: FNPI is lipophilic and highly reactive. Incomplete removal leads to high background noise in assays, non-specific binding in biological systems, or side reactions during subsequent synthetic steps.

  • The Trap: Isothiocyanates are sensitive to hydrolysis. If you attempt a standard aqueous workup without precaution, FNPI hydrolyzes into 2-fluoro-5-nitroaniline , a stubborn impurity that requires a different removal strategy than the parent isothiocyanate.

This guide provides three validated workflows based on your substrate class: Small Molecule Synthesis (Scavenging), Bioconjugation (Size Exclusion), and Troubleshooting Hydrolysis Products .

Workflow A: Small Molecule Synthesis (The Scavenging Method)

Best for: Synthesis of drug candidates or small probes where the product is < 1000 Da.

The Scientific Logic: Instead of relying on chromatography (which can be slow and consume large amounts of solvent), we utilize Chemistries of Attraction . We add a solid-supported nucleophile (amine resin) that reacts rapidly with the electrophilic isothiocyanate (-N=C=S) of the unreacted FNPI. The impurity becomes covalently bound to the insoluble bead, which is then removed via simple filtration.

Recommended Reagents
Reagent ClassSpecific ProductLoading CapacityMechanism
Primary Scavenger Aminomethyl polystyrene or Tris-(2-aminoethyl)amine resin > 1.5 mmol/gRapidly forms a thiourea bond with FNPI.
Alternative Si-Amine (Silica-supported) ~ 1.0 mmol/gBetter for reactions requiring non-swelling solvents (e.g., ether).
Step-by-Step Protocol
  • Calculate Excess: Estimate the amount of unreacted FNPI (typically 1.5–2.0 equivalents used in reaction; assume 0.5–1.0 eq remains).

  • Stoichiometry: Add 3–4 equivalents of the amine scavenger resin relative to the estimated unreacted FNPI.

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, DMF, and THF are ideal for polystyrene; use Silica-supported amines for MeOH or Ether).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 1–2 hours .

    • Tip: Monitor by TLC. The FNPI spot (high R_f, UV active) should disappear.

  • Filtration: Filter the mixture through a fritted funnel or a SPE cartridge.

  • Wash: Wash the resin cake with DCM to recover any non-specifically adsorbed product.

  • Result: The filtrate contains your purified product; the FNPI is trapped on the resin.

Visual Workflow: Solid-Phase Scavenging

ScavengingWorkflow Start Crude Reaction Mixture (Product + Excess FNPI) AddResin Add Amine-Functionalized Resin (3-4 eq) Start->AddResin Incubate Agitate 1-2 Hours (Formation of Resin-Thiourea) AddResin->Incubate Filter Filtration Step (Remove Solid Resin) Incubate->Filter End Purified Filtrate (Product Only) Filter->End Filtrate Waste Solid Waste (Resin-bound FNPI) Filter->Waste Retentate

Figure 1: Logical flow for removing FNPI using solid-supported amine scavengers. The impurity is physically sequestered from the solution.

Workflow B: Bioconjugation (The Size Exclusion Method)

Best for: Labeling proteins (Antibodies, BSA) or large peptides (> 5 kDa).

The Scientific Logic: Proteins are significantly larger than FNPI (MW ~226 Da). Chemical scavenging is risky here because the resin might non-specifically bind the protein or denature it. Instead, we exploit the massive hydrodynamic radius difference.

Protocol: Spin Desalting / Size Exclusion Chromatography (SEC)
  • Pre-requisite: Your protein must be > 5 kDa to effectively separate from FNPI using standard desalting columns.

  • Quenching (Optional but Recommended): Add a small excess of Tris buffer or Glycine (pH 7.5) to the reaction mixture and incubate for 15 minutes.

    • Why? This converts the reactive isothiocyanate into a soluble thiourea, preventing it from reacting with the column matrix or the protein during purification.

  • Column Selection:

    • For < 1 mL volume: PD-10 Desalting Columns (Sephadex G-25).

    • For < 100 µL volume: Spin Columns (7K MWCO).

  • Equilibration: Wash the column with your storage buffer (e.g., PBS, pH 7.4).

  • Loading: Apply the reaction mixture to the center of the resin bed.

  • Elution:

    • Gravity: The large protein elutes in the void volume (first fraction).

    • Spin: The protein remains in the retentate (or passes through depending on column type), while the small FNPI molecules are trapped in the pores.

  • Validation: Measure A280 (Protein) and A350-400 (Nitro group of FNPI). You should see separation of the peaks if running FPLC.

Troubleshooting: The Hydrolysis Trap

Issue: "I used an aqueous workup, and now I see a new impurity peak that wasn't there before."

Diagnosis: You have likely hydrolyzed the isothiocyanate.

  • Reaction: FNPI + H₂O → 2-Fluoro-5-nitroaniline + COS + CO₂.

  • The Problem: The amine scavenger resins (Workflow A) will NOT remove the aniline impurity (amines do not react with amines).

Corrective Action (Acidic Wash): If your product is neutral or acidic (and stable to acid):

  • Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).

  • Wash with 1M HCl (3x).

  • Mechanism: The 2-fluoro-5-nitroaniline is protonated to form the water-soluble anilinium salt, which partitions into the aqueous layer. Your product remains in the organic layer.

Corrective Action (Aldehyde Scavenging): If your product is acid-sensitive:

  • Add Benzaldehyde-functionalized resin (e.g., PS-Benzaldehyde).

  • The resin reacts with the aniline impurity to form an imine (Schiff base), binding it to the solid support.

Decision Matrix & Summary

Use this diagram to select the correct protocol for your specific experimental conditions.

DecisionTree Start Start: Reaction Mixture containing FNPI SubstrateType What is your Product? Start->SubstrateType SmallMol Small Molecule (< 1000 Da) SubstrateType->SmallMol Biopolymer Biopolymer (Protein/DNA > 5kDa) SubstrateType->Biopolymer CheckImpurity Did you use aqueous workup? SmallMol->CheckImpurity SECRoute Use Size Exclusion/Dialysis (Workflow B) Biopolymer->SECRoute ScavengerRoute Use Amine Scavenger Resin (Workflow A) CheckImpurity->ScavengerRoute No (Anhydrous) HydrolysisCheck Check for 2-Fluoro-5-nitroaniline CheckImpurity->HydrolysisCheck Yes (Water present) AcidWash Perform 1M HCl Wash (If product stable) HydrolysisCheck->AcidWash

Figure 2: Decision matrix for selecting the appropriate purification strategy based on product molecular weight and reaction history.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to remove FNPI? A: Yes, but it is often difficult. FNPI is relatively non-polar. On a standard Normal Phase (Silica) column, it often co-elutes with lipophilic products. If you must use chromatography, a Reverse Phase (C18) method is superior.

  • Suggested Gradient: 0% to 100% Acetonitrile in Water (+0.1% Formic Acid). FNPI typically elutes later than polar products due to the aromatic ring and halogen substituents.

Q: How do I store FNPI to prevent degradation before I even use it? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy; it causes the hydrolysis described in Section 4. If the powder has turned from off-white/yellow to dark orange, significant hydrolysis to the aniline has occurred [1].

Q: Is FNPI toxic? A: Yes. Like all isothiocyanates, it is a potent sensitizer and lachrymator. It reacts with proteins in your skin and lungs. Always handle in a fume hood with proper PPE (nitrile gloves, safety glasses) [2].

References
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Fluoro-5-nitroaniline (Hydrolysis product). Retrieved from

  • PubChem. (2025).[1][2][3] 2-Fluorophenyl isothiocyanate Compound Summary (Safety & Hazards). National Library of Medicine. Retrieved from

  • Biotage. (n.d.). Isothiocyanate Scavenging with Amine Resins. Biotage PathFinder Guide. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Purification Strategies. Protein Biology Handbook. Retrieved from

Sources

Optimization

storage stability of 2-Fluoro-5-nitrophenylisothiocyanate at -20°C

Technical Support: Storage & Handling of 2-Fluoro-5-nitrophenylisothiocyanate Executive Summary: The Stability Paradox Storing 2-Fluoro-5-nitrophenylisothiocyanate at -20°C is the industry standard for long-term preserva...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Storage & Handling of 2-Fluoro-5-nitrophenylisothiocyanate

Executive Summary: The Stability Paradox

Storing 2-Fluoro-5-nitrophenylisothiocyanate at -20°C is the industry standard for long-term preservation, but it introduces a critical vulnerability: condensation upon thawing .[1]

While -20°C effectively arrests the kinetic rate of degradation, the primary threat to this compound is not thermal instability, but hydrolysis driven by atmospheric moisture. The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the phenyl ring significantly increase the electrophilicity of the isothiocyanate (-N=C=S) carbon, making it hyper-sensitive to nucleophilic attack by water.[1]

Core Recommendation: The integrity of this reagent depends less on the freezer temperature and more on the thawing protocol . A single improper thaw cycle can introduce enough moisture to degrade 10-20% of the stock.[1]

Storage Fundamentals: The "Why" and "How"

Q: Why is -20°C necessary if moisture is the main enemy?

A: At -20°C, the kinetic energy of the molecules is reduced, slowing down two degradation pathways:

  • Hydrolysis: Even if trace moisture is present, the reaction rate with the -NCS group is significantly retarded at sub-zero temperatures.[1]

  • Dimerization: Isothiocyanates can slowly self-react or react with trace amine impurities to form dimers or oligomers.[1] Low temperature inhibits this collisional frequency.[1]

Q: What is the correct container specification?

A:

  • Primary: Amber glass vial (protects from light, though UV sensitivity is secondary to moisture).

  • Seal: Teflon-lined screw cap or crimp top.[1] Avoid simple polyethylene caps which are permeable to water vapor over months.[1]

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen before sealing.[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/liquid.[1]

  • Secondary: Place the primary vial inside a desiccator or a sealed bag containing active desiccant (e.g., silica gel or molecular sieves) within the freezer.

Troubleshooting Degradation (Diagnostics)

Users often ask, "How do I know if my reagent has gone bad?" Use this diagnostic matrix.

Indicator Observation Chemical Cause Action
Visual Formation of white/yellow precipitate in a clear oil/solid.[1]Formation of 1,3-bis(2-fluoro-5-nitrophenyl)thiourea .Filter: The urea is insoluble in non-polar solvents.[1] Filter before use.
Visual Color shift from pale yellow to dark orange/brown.[1]Oxidation of the liberated amine (2-fluoro-5-nitroaniline).[1]Purify: Recrystallization or distillation required.[1]
NMR (

H)
Loss of sharp aromatic signals; appearance of broad NH protons.Hydrolysis has occurred; amine protons are exchangeable.[1]Quantify: Integrate new peaks relative to the parent.
IR Spec Loss of strong peak at ~2000-2100 cm⁻¹ (-N=C=S stretch).[1]Loss of the functional group.[1]Discard: If peak intensity drops >20%, replace batch.
Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure when moisture enters the system.

DegradationPathway Fig 1. Hydrolysis Cascade: Moisture converts the ITC into an amine, which then consumes remaining ITC to form Urea. ITC 2-Fluoro-5-nitrophenyl isothiocyanate (Active Reagent) Acid Thiocarbamic Acid (Unstable Intermediate) ITC->Acid + Water (Hydrolysis) Urea Diaryl Thiourea (Insoluble Precipitate) ITC->Urea Dimerization Water H₂O (Moisture) Water->ITC Amine 2-Fluoro-5-nitroaniline (Primary Breakdown Product) Acid->Amine - COS (Decarboxylation) COS COS (Gas) Acid->COS Amine->Urea + ITC (Nucleophilic Attack)

Critical Handling Protocols

Protocol A: The "No-Condensation" Thaw (Mandatory)

Failure to follow this results in water condensation on the cold reagent, initiating immediate hydrolysis.

  • Remove the vial from the -20°C freezer.

  • Do NOT open the vial.

  • Place the vial in a desiccator or on the benchtop at ambient temperature (20-25°C).

  • Wait at least 30-45 minutes. The vial surface must be dry and at room temperature.[1]

  • Wipe the outside of the vial with a Kimwipe to ensure no external water enters upon opening.[1]

Protocol B: Aliquoting for Long-Term Use

Repeated freeze-thaw cycles are detrimental.[1] Create single-use aliquots.

  • Thaw the master stock using Protocol A.

  • Dissolve the reagent in an anhydrous solvent (e.g., Anhydrous THF or Dichloromethane) if precise weighing of small solids is difficult. Note: Only do this if you can store the solution at -80°C; otherwise, store as neat solid.

  • Dispense into single-use amber vials under an inert gas stream (Nitrogen/Argon).

  • Seal immediately with Parafilm over the cap.[1]

  • Store at -20°C.

FAQ: Experimental Impact

Q: My compound has a small amount of precipitate. Can I still use it for my coupling reaction? A: Yes, but with a correction. The precipitate is likely the thiourea derivative, which is chemically inert under standard coupling conditions. However, its presence means the effective concentration of your isothiocyanate is lower than calculated by weight.

  • Fix: Filter the solution through a 0.2 µm PTFE syringe filter before adding it to your reaction. Use a 1.1x or 1.2x excess to account for the loss.[1]

Q: I am reacting this with an amine. Why is the yield low despite the reagent looking fine? A: Check your solvent. If you are using DMF or DMSO, ensure they are "Amine-Free" and anhydrous. Old DMF breaks down into dimethylamine, which will react with your isothiocyanate, scavenging it before your target amine can react.

Q: Is this compound a solid or liquid? A: 2-Fluoro-5-nitrophenylisothiocyanate is typically a low-melting solid or a supercooled liquid depending on purity and exact ambient temperature (Melting point is often <50°C for similar fluoro-nitro isomers).[1] If it appears as a slush, do not heat it aggressively to melt it. Dissolve it in your reaction solvent to transfer it quantitatively.[1]

References

  • Sigma-Aldrich. Product Specification: 4-Nitrophenyl isothiocyanate (Analogous Stability Data).[1] Retrieved from .[1]

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience.[1] (Foundational text on ITC hydrolysis kinetics).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Fluorophenyl isothiocyanate.[1] Retrieved from .[1]

  • Satchell, D. P. N., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. Link. (Mechanistic basis for acid/water sensitivity).[1]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Isothiocyanate Reagents

Welcome to the Technical Support Center dedicated to the successful handling and application of moisture-sensitive isothiocyanate reagents. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the successful handling and application of moisture-sensitive isothiocyanate reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues and ensure the integrity of your experiments. Isothiocyanates are potent electrophiles, and their reactivity is the very reason they are invaluable in bioconjugation, labeling, and synthesis. However, this reactivity also makes them highly susceptible to hydrolysis. This guide will equip you with the knowledge to mitigate these challenges.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to directly address specific issues you may encounter in your work.

Issue 1: My reaction yield is significantly lower than expected, or the reaction has failed completely.
  • Probable Cause: The most likely culprit is the degradation of your isothiocyanate reagent due to moisture contamination. The electrophilic carbon of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack by water, leading to the formation of an unstable thiocarbamic acid intermediate, which can further decompose.[1][2] This side reaction consumes your starting material, leading to poor yields.

  • Step-by-Step Solution:

    • Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of an anhydrous solvent or a properly dried solvent. For many common solvents, storage over molecular sieves (3Å or 4Å) is recommended.[1] Karl Fischer titration is the gold standard for quantifying water content in solvents.

    • Dry Your Glassware: All glassware must be rigorously dried before use. The most effective method is to oven-dry the glassware at a high temperature (e.g., 120-150 °C) for several hours and then allow it to cool in a desiccator or under a stream of inert gas.[1]

    • Implement an Inert Atmosphere: For highly sensitive reactions, it is crucial to work under an inert atmosphere of nitrogen or argon.[1] This can be achieved using a glovebox or a Schlenk line. A simpler setup for less sensitive reagents involves using a balloon filled with inert gas connected to your reaction flask via a needle.

    • Check Other Reagents for Water Content: Ensure that your other starting materials, particularly amine-containing compounds, are also dry. If they are solids, they can be dried in a vacuum oven.

    • Reagent Aliquoting: If you are using a larger bottle of isothiocyanate, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents the repeated introduction of atmospheric moisture into the main stock.

Issue 2: I'm observing unexpected spots on my Thin Layer Chromatography (TLC) plate.
  • Probable Cause: The appearance of new, often more polar, spots on your TLC plate is a strong indicator of side reactions, with hydrolysis being a primary suspect.[1] The decomposition products of the isothiocyanate are typically more polar than the starting material. Another possibility is the formation of a symmetrical thiourea if your starting amine reacts with a hydrolyzed isothiocyanate byproduct.

  • Step-by-Step Solution:

    • Co-spotting: To identify the unknown spot, co-spot your reaction mixture with your starting isothiocyanate on the same TLC plate. If a new, lower Rf spot is present in the reaction lane, it is likely a degradation product.

    • Implement Rigorous Anhydrous Techniques: Re-evaluate your experimental setup for any potential sources of moisture ingress, as detailed in the solution for "Issue 1".

    • Consider Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis. If your desired reaction allows, consider running it at a lower temperature.

    • Purify the Isothiocyanate: If you suspect your stock of isothiocyanate has degraded, it may be necessary to purify it by distillation before use.[1]

Issue 3: My isothiocyanate reagent has a pungent odor and appears cloudy or has formed a precipitate.
  • Probable Cause: A strong, pungent odor is characteristic of many isothiocyanates. However, a change in appearance, such as cloudiness or the formation of a solid, is a visual sign of degradation.[3] This is often due to hydrolysis and subsequent reactions of the byproducts.

  • Step-by-Step Solution:

    • Do Not Use: If the reagent shows visible signs of degradation, it is best to discard it and use a fresh stock. Using a degraded reagent will lead to unreliable and unrepeatable results.

    • Review Storage Conditions: Ensure that your isothiocyanates are stored according to the manufacturer's recommendations, which is typically at low temperatures (e.g., -20°C) in a tightly sealed container under an inert atmosphere.[1]

    • Proper Handling After Opening: Once a container is opened, it is crucial to flush the headspace with a dry, inert gas before resealing to minimize the introduction of atmospheric moisture.

Frequently Asked Questions (FAQs)

This section addresses common questions from researchers working with isothiocyanates.

Q1: How should I properly store my moisture-sensitive isothiocyanate reagents?

A1: Proper storage is critical for maintaining the integrity of your isothiocyanates. They should be stored in a cool, dark, and dry environment. For long-term storage, a freezer at -20°C is recommended.[1] The container should be tightly sealed, and for optimal stability, the reagent should be stored under an inert atmosphere such as argon or nitrogen.

Q2: What are the best solvents to use for reactions involving isothiocyanates?

A2: The choice of solvent depends on the specific reaction, but it must be anhydrous. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and chloroform.[4] It is essential to use solvents from a freshly opened bottle or to dry them using appropriate methods before use.

Q3: Can I use an aqueous buffer for my reaction with an isothiocyanate?

A3: While isothiocyanates are susceptible to hydrolysis, some bioconjugation reactions are performed in aqueous buffers. In such cases, the pH of the buffer is a critical parameter. The reaction with primary amines is generally favored at a slightly alkaline pH (typically 8.5-9.5).[5] It is a competitive reaction, so using a higher concentration of the amine nucleophile and a shorter reaction time can favor the desired reaction over hydrolysis.

Q4: How can I confirm the purity of my isothiocyanate reagent before use?

A4: The purity of liquid isothiocyanates can often be assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For solid isothiocyanates, High-Performance Liquid Chromatography (HPLC) or NMR can be used. If you suspect degradation, comparing the analytical data of your current stock to that of a fresh sample or a reference spectrum is advisable.

Key Experimental Protocol: Setting Up a Reaction with a Moisture-Sensitive Isothiocyanate Under an Inert Atmosphere

This protocol outlines the essential steps for performing a reaction with a moisture-sensitive isothiocyanate using standard Schlenk line techniques.

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Schlenk line with a vacuum pump and a source of dry nitrogen or argon

  • Dry, gas-tight syringes and needles

  • Rubber septa

  • Anhydrous solvent

  • Isothiocyanate reagent

  • Other dry reagents

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried Schlenk flask and allow it to cool to room temperature under a positive pressure of inert gas from the Schlenk line.

  • Inert Atmosphere Establishment: Evacuate the flask using the vacuum manifold of the Schlenk line and then backfill with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent and any other solid or liquid reagents to the flask using a dry syringe or under a positive flow of inert gas.

  • Isothiocyanate Transfer: Using a dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the required amount of the isothiocyanate reagent.

  • Addition to Reaction: Slowly add the isothiocyanate to the stirring reaction mixture in the Schlenk flask.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as TLC or LC-MS, by withdrawing small aliquots with a syringe.

  • Quenching and Work-up: Once the reaction is complete, quench it appropriately (if necessary) and proceed with the work-up. If an aqueous work-up is required, it should be performed as quickly as possible.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the hydrolysis of isothiocyanates and a general workflow for handling these sensitive reagents.

Hydrolysis_Mechanism cluster_reaction Hydrolysis Pathway ITC Isothiocyanate (R-N=C=S) Intermediate Unstable Thiocarbamic Acid Intermediate ITC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Amine Amine (R-NH₂) Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS

Caption: Hydrolysis of an isothiocyanate by water.

Handling_Workflow start Start dry_glassware Oven-Dry Glassware start->dry_glassware inert_atmosphere Establish Inert Atmosphere (e.g., Schlenk Line) dry_glassware->inert_atmosphere add_solvents_reagents Add Anhydrous Solvents & Other Reagents inert_atmosphere->add_solvents_reagents add_isothiocyanate Add Isothiocyanate (via Syringe) add_solvents_reagents->add_isothiocyanate monitor_reaction Monitor Reaction (TLC, LC-MS) add_isothiocyanate->monitor_reaction workup Work-up & Purification monitor_reaction->workup end End workup->end

Caption: General workflow for handling moisture-sensitive isothiocyanates.

References

  • Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

  • Blaylock, D. L., et al. (2022). Synthesis of Isothiocyanates: An Update. National Institutes of Health. Retrieved from [Link]

  • Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]

  • Reddit. (2023). Reaction of isothiocyanate. r/OrganicChemistry. Retrieved from [Link]

  • Journal of Food Science and Technology. (2020). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Retrieved from [Link]

  • Hanschen, F. S., et al. (2012). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Journal of Agricultural and Food Chemistry, 60(1), 176-182.
  • Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0132932.
  • Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl Isothiocyanate. PubChem. Retrieved from [Link]

  • Thai Science. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]

  • National Institutes of Health. (2025). Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl isothiocyanate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]

  • MDPI. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

  • National Institutes of Health. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Retrieved from [Link]

  • National Institutes of Health. (2005). Are isothiocyanates potential anti-cancer drugs?. Retrieved from [Link]

  • National Center for Biotechnology Information. (1958). Isothiocyanate compounds as fluorescent labeling agents for immune serum. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-5-nitrophenylisothiocyanate Derivatives

Status: Operational Ticket ID: #ITC-2F5N-PUR Assigned Specialist: Senior Application Scientist Executive Summary: The "Electronic Personality" of Your Compound Before attempting purification, you must understand the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ITC-2F5N-PUR Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electronic Personality" of Your Compound

Before attempting purification, you must understand the specific reactivity profile of 2-Fluoro-5-nitrophenylisothiocyanate (2-F-5-NO2-ITC) .

This is not a standard phenyl isothiocyanate. The presence of two strong electron-withdrawing groups (Fluoro at ortho and Nitro at meta relative to the NCS group) creates a hyper-electrophilic isothiocyanate carbon.

  • Implication 1 (Reactivity): It reacts significantly faster with nucleophiles (amines) than unsubstituted phenyl isothiocyanate.

  • Implication 2 (Instability): It is highly susceptible to hydrolysis. Moisture is your primary enemy.

  • Implication 3 (Acidity): The resulting derivatives (e.g., thioureas) will have acidic N-H protons due to the electron-deficient ring, influencing solubility and extraction strategies.

Module 1: The Pre-Purification Checklist (Prevention)

Purification fails often start during the reaction workup. If you do not quench correctly, you will co-purify degradation products.

The Hydrolysis Trap

If water is present during the reaction or workup, the ITC degrades into the corresponding aniline (2-Fluoro-5-nitroaniline), which is difficult to separate from your desired thiourea derivative.

HydrolysisTrap cluster_prevention Prevention Strategy ITC 2-F-5-NO2-ITC Carbamic Thiocarbamic Acid (Unstable) ITC->Carbamic + H₂O Water H₂O (Moisture) Aniline 2-Fluoro-5-nitroaniline (Impurity A) Carbamic->Aniline - COS COS COS (Gas) Carbamic->COS SymUrea Symmetric Thiourea (Impurity B) Aniline->SymUrea + ITC (Dimerization) Dry Use Dry Solvents (DCM/THF)

Figure 1: The degradation pathway of electron-deficient isothiocyanates. Impurity B (Symmetric Thiourea) is particularly difficult to remove.

Protocol 1.1: The "Dry" Workup

Do not use standard aqueous washes if unreacted ITC is still present.

  • Quench Excess ITC: Add a scavenger amine (e.g., morpholine on polymer support) or destroy excess ITC with a small amount of dilute ammonia only if your product is stable to base.

  • Solvent Switch: If reaction was in DMF/DMSO, dilute with EtOAc and wash 5x with Brine to remove the polar solvent.

  • Drying: Use Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate is slightly acidic/Lewis acidic and can promote degradation in sensitive derivatives).

Module 2: Crystallization Strategies (The "Clean" Route)

For 2-Fluoro-5-nitrophenyl thiourea derivatives, crystallization is superior to chromatography because silica gel can cause "streaking" due to the acidity of the thiourea protons.

Solvent System Selection Matrix
Solvent SystemRatio (v/v)Application CaseRisk Factor
Ethanol (Abs.) 100%General thioureasHigh: If ITC is unreacted, EtOH will react to form thiocarbamate.
EtOH / Water 80:20 to 50:50Polar derivativesMedium: "Oiling out" is common if water is added too fast.
DCM / Hexane Solvent / Anti-solventLipophilic derivativesLow: Best for stability. Dissolve in DCM, add Hexane until cloudy.
Toluene 100%Highly crystalline solidsMedium: Requires high heat; thermal degradation risk.
Troubleshooting: "Oiling Out"

Symptom: Upon cooling, the product separates as a sticky oil/gum instead of crystals. Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the cooling was too rapid.

Corrective Protocol:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a glass rod.[1]

  • Slow Cooling: Wrap the flask in a towel to cool it to room temperature over 2-3 hours. Do not place directly in an ice bath.

  • Trituration: If it remains an oil, decant the solvent and triturate (grind) the oil with cold Diethyl Ether or Pentane. This often induces crystallization.[1]

Module 3: Chromatography (The "NCS" Problem)

If you must use Flash Column Chromatography (FCC), follow these modifications to prevent sample loss.

The Silica Neutralization Technique

Standard silica gel is slightly acidic (pH 6-6.5). The 2-F-5-NO2 derivatives are acidic; this interaction causes peak tailing.

  • Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (TEA).

  • Flush: Flush the column with pure Hexane to remove excess TEA.

  • Elute: Run your column. The deactivated silica will yield sharper peaks.

Recommended Mobile Phases
  • Isocratic: DCM (100%) – Good for simple thioureas.

  • Gradient: Hexane → 40% EtOAc/Hexane.

  • Avoid: Methanol (unless necessary). Methanol can react with trace ITC or cause trans-esterification/solvolysis in sensitive side chains.

Module 4: FAQ - Specific Scenarios

Q: My NMR shows a "ghost" set of peaks near my product. What is it? A: This is likely a Rotamer . Thioureas exhibit restricted rotation around the C-N bond.

  • Test: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce into single sharp signals, it is a rotamer, not an impurity. Do not attempt further purification.

Q: The product turned black during recrystallization. A: This indicates Desulfurization .

  • Cause: Overheating in the presence of trace metals or basic impurities.

  • Fix: Use an inert atmosphere (Nitrogen/Argon) and keep temperature <60°C. Add activated charcoal, filter hot, then crystallize.

Q: I am trying to isolate the starting material (ITC) itself. It decomposes on the column. A: Do not use silica for the ITC.

  • Method: Vacuum Distillation (Kugelrohr) is preferred.

  • Alternative: If you must use a column, use Neutral Alumina instead of Silica, and elute rapidly with Hexane/DCM.

Experimental Workflow Decision Tree

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Check for Aniline Impurity) Start->TLC Decision1 Is Aniline Present? TLC->Decision1 Wash Acid Wash (1M HCl) *Only if product is not basic* Decision1->Wash Yes Cryst Recrystallization (EtOH/Water or DCM/Hex) Decision1->Cryst No Wash->Cryst CheckCryst Did it Oil Out? Cryst->CheckCryst Triturate Triturate with Et2O/Pentane CheckCryst->Triturate Yes Final Pure Derivative CheckCryst->Final No (Crystals formed) Column Flash Chromatography (Neutralized Silica) Triturate->Column Failed Triturate->Final Column->Final

Figure 2: Logical flow for purifying 2-Fluoro-5-nitrophenylisothiocyanate derivatives.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for isothiocyanate synthesis and thiourea recrystallization protocols).

  • Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. In The Chemistry of Cyanates and Their Thio Derivatives (pp. 1003–1221). Wiley. (Definitive text on the hydrolysis mechanisms of electron-deficient ITCs).

  • Sharma, S. (1978). Synthesis of Isothiocyanates. Sulfur Reports, 8(5), 327–400. (Review of synthesis and stability, highlighting the sensitivity of nitro-substituted ITCs).

  • BenchChem Technical Support. (2025). Recrystallization of Thiourea Derivatives: Troubleshooting Guide. (Specific protocols for solvent selection and "oiling out" issues).

  • Song, F., et al. (2025).[2] The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered.[2] Food Chemistry, 480.[2] (Recent data on pH-dependent stability and degradation pathways of ITCs).

Sources

Reference Data & Comparative Studies

Validation

19F NMR shifts of 2-Fluoro-5-nitrophenylisothiocyanate reaction products

This guide details the 19F NMR chemical shift characteristics of 2-Fluoro-5-nitrophenylisothiocyanate (2-F-5-NO2-Ph-NCS) and its reaction products. It is designed for researchers using fluorinated isothiocyanates for chi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 19F NMR chemical shift characteristics of 2-Fluoro-5-nitrophenylisothiocyanate (2-F-5-NO2-Ph-NCS) and its reaction products. It is designed for researchers using fluorinated isothiocyanates for chiral resolution, protein tagging, or structure elucidation.

Executive Summary

2-Fluoro-5-nitrophenylisothiocyanate is a sensitive 19F NMR probe used to derivatize nucleophiles (amines, thiols). The reaction converts the strongly electron-withdrawing isothiocyanate group into a thiourea (or thiocarbamate), resulting in a distinct upfield shift of the ortho-fluorine signal. This shift difference allows for the monitoring of reaction progress and the characterization of products without the need for chromatographic separation.

Chemical Shift Data & Comparative Analysis

The fluorine atom at the C2 position is highly sensitive to the electronic state of the nitrogen substituent at C1. The following table summarizes the chemical shifts for the precursor, the reagent, and the reaction products.

Table 1: 19F NMR Shifts of 2-Fluoro-5-nitrophenyl Derivatives (Referenced to CFCl3 = 0.0 ppm)

Compound StateFunctional Group (C1)19F Shift (δ, ppm)Electronic Environment & Causality
Precursor Amine (-NH₂)-126.9 Shielded. The strong +M (mesomeric) effect of the ortho-amino group donates electron density to the ring, shielding the fluorine nucleus.
Reagent Isothiocyanate (-NCS)**~ -100 to -105***Deshielded. Conversion to -NCS removes the H-bond donor capability and introduces a strong -I (inductive) and -M withdrawing effect, shifting the signal downfield.
Product Thiourea (-NH-CS-NH-R)-110 to -118 Intermediate. Formation of the thiourea restores some electron density via the thioamide resonance, causing an upfield shift relative to the isothiocyanate but remaining downfield of the free amine.

*Note: The reagent shift is estimated based on the additive substituent effects of the -NCS group relative to the amine and fluorobenzene baseline (-113 ppm).

Mechanistic Insight: The "Ortho" Effect

The utility of this probe relies on the Ortho-Fluorine Effect . Unlike para-fluorinated labels (e.g., 4-fluorophenylisothiocyanate), where the fluorine is remote, the C2 fluorine in this compound is directly adjacent to the reaction center.

  • Steric Compression: The bulky -NCS and subsequent thiourea groups exert steric pressure on the fluorine lone pairs.

  • Field Effects: The high electron density of the thiocarbonyl (C=S) sulfur in the product interacts through space with the fluorine, distinct from the linear -NCS group.

Experimental Protocol: Thiourea Synthesis & NMR Acquisition

This protocol describes the derivatization of a primary amine (R-NH₂) using 2-Fluoro-5-nitrophenylisothiocyanate.

Reagents
  • Probe: 2-Fluoro-5-nitrophenylisothiocyanate (1.1 equivalents).

  • Substrate: Target amine (1.0 equivalent).

  • Solvent: Acetone-d6 or CDCl3 (for direct NMR monitoring).

  • Base: Triethylamine (TEA) (0.1 eq, optional catalyst).

Step-by-Step Methodology
  • Preparation: Dissolve 0.1 mmol of the target amine in 0.6 mL of deuterated solvent (Acetone-d6 is preferred for polarity solubility).

  • Baseline Scan: Acquire a 1H and 19F NMR spectrum of the substrate to ensure purity.

  • Addition: Add solution of 2-Fluoro-5-nitrophenylisothiocyanate (22 mg, 0.11 mmol) in 0.1 mL solvent to the amine solution.

  • Reaction: Shake the NMR tube vigorously. The reaction is typically instantaneous for primary aliphatic amines. For sterically hindered amines, heat at 40°C for 30 minutes.

  • Acquisition:

    • Pulse Sequence: Standard zgfig (inverse gated decoupling) to suppress NOE for quantitative integration.

    • Sweep Width: Set to cover -80 to -150 ppm.

    • Relaxation Delay (D1): Set to ≥ 5 seconds (fluorine T1 relaxation can be long).

    • Reference: Calibrate to internal CFCl3 (0 ppm) or external C6F6 (-164.9 ppm).

Reaction Pathway Visualization

The following diagram illustrates the transformation and the associated chemical shift migration.

ReactionPathway cluster_legend Shift Trend (ppm) Precursor Precursor 2-Fluoro-5-nitroaniline (δ -126.9 ppm) Reagent Reagent 2-F-5-NO2-Ph-NCS (δ ~ -105 ppm) Precursor->Reagent 1. CSCl2 / CaCO3 (Synthesis) Product Product Thiourea Derivative (δ -110 to -118 ppm) Reagent->Product + R-NH2 (Nucleophilic Addition) Start -126.9 (Shielded) Mid -115 (Intermediate) Start->Mid End -105 (Deshielded) Mid->End

Caption: Reaction pathway showing the chemical shift migration from the shielded aniline precursor to the deshielded isothiocyanate reagent, and finally to the intermediate thiourea product.

Comparative Advantage

Why use 2-Fluoro-5-nitrophenylisothiocyanate over other reagents?

Feature2-F-5-NO2-Ph-NCSPITC (Phenyl Isothiocyanate)FDNB (Sanger's Reagent)
Detection Mode 19F NMR (Zero background)UV/HPLC (Interference prone)UV/Vis (Yellow color)
Sensitivity High (100% natural abundance)N/AHigh (Extinction coeff.)
Structural Info Yes (Shift indicates N-subst.)No (Requires MS/NMR)No
Reaction Speed Fast (Activated by -NO2)ModerateFast
Chiral Resolution Potential (if coupled with chiral amine)NoYes (Marfey's Reagent)

References

  • Synthesis and Properties of Fluorinated Anilines

    • Giumanini, A. G., et al. "N-Permethylation of primary and secondary aromatic amines." Synthesis, 1980, 743-746. (Source for 2-fluoro-5-nitroaniline derivatives).[1][2]

  • 19F NMR of Nitro-Aniline Derivatives

    • Dalvit, C., et al. "Sensitivity improvement in 19F NMR-based screening experiments."[3] Journal of the American Chemical Society, 2005, 127(38), 13380-13385.[3] (Discusses 19F sensitivity and shift ranges).

  • General 19F Shift Tables

    • Dungan, C. H., & Van Wazer, J. R.[4] Compilation of reported F19 NMR chemical shifts. Wiley-Interscience, 1970.

  • Drobnica, L., et al. "The chemistry of the -NCS group.

Sources

Comparative

Comparative Guide: 2-Fluoro-5-nitrophenylisothiocyanate vs. 4-Nitrophenyl Isothiocyanate

This guide compares the chemical reactivity, mechanistic pathways, and applications of 2-Fluoro-5-nitrophenylisothiocyanate and 4-Nitrophenyl isothiocyanate . Executive Summary While both compounds are highly reactive el...

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the chemical reactivity, mechanistic pathways, and applications of 2-Fluoro-5-nitrophenylisothiocyanate and 4-Nitrophenyl isothiocyanate .

Executive Summary

While both compounds are highly reactive electrophiles used to target nucleophiles (amines, thiols), they serve fundamentally different roles in research and synthesis.

  • 4-Nitrophenyl isothiocyanate (4-NPITC) is a terminal labeling reagent . Its para-nitro group maximizes electrophilicity for rapid derivatization, forming stable thioureas used in peptide sequencing (Edman degradation) and chiral resolution.

  • 2-Fluoro-5-nitrophenylisothiocyanate (2-F-5-NPITC) is a cyclization scaffold . The presence of a fluorine atom ortho to the isothiocyanate group allows for a secondary intramolecular reaction (SNAr), converting the initial thiourea intermediate into a benzothiazole heterocycle.

Chemical Profile & Properties[1][2][3][4][5]
Feature4-Nitrophenyl Isothiocyanate 2-Fluoro-5-nitrophenylisothiocyanate
CAS Number 2131-61-5 340719-39-3
Structure Para-nitro substitution (

-NO

)
Ortho-fluoro (

-F), Meta-nitro (

-NO

)
Electronic Effect Strong Resonance (-R) & Induction (-I)Strong Induction (-I) from F and NO

Primary Reactivity Nucleophilic Addition (Stable Product)Nucleophilic Addition

Cyclization
Key Application Protein Sequencing, HPLC LabelingHeterocyclic Synthesis (Benzothiazoles)
Stability of Adduct High (Thiourea is the final product)Low (Thiourea is a reactive intermediate)
Reactivity & Mechanistic Pathways

The divergence in utility stems from the ortho-fluorine effect .

A. 4-Nitrophenyl Isothiocyanate: The "Terminal" Pathway

The nitro group at the para position (C4) exerts a powerful electron-withdrawing effect through resonance. This stabilizes the negative charge that develops on the nitrogen atom during nucleophilic attack, lowering the activation energy.

  • Outcome: The reaction stops at the thiourea . The product is stable and highly UV-active (due to the nitrophenyl chromophore), making it ideal for detection.

B. 2-Fluoro-5-nitrophenylisothiocyanate: The "Cascade" Pathway

The fluorine atom at the ortho position (C2) is a good leaving group for Nucleophilic Aromatic Substitution (SNAr), especially when the ring is activated by a nitro group.

  • Step 1 (Addition): The amine attacks the isothiocyanate carbon to form a thiourea.

  • Step 2 (Cyclization): Under basic conditions or heat, the sulfur atom of the thiourea attacks the C2-Fluorine bond.

  • Step 3 (Elimination): Fluoride (HF) is eliminated, closing the ring to form a 2-amino-6-nitrobenzothiazole .

Mechanistic Visualization

ReactivityComparison Start4 4-Nitrophenyl ITC (Reagent) Thiourea4 Stable Thiourea Adduct (Final Product) Start4->Thiourea4 Rapid Addition (Resonance Stabilized) Start2 2-Fluoro-5-nitrophenyl ITC (Reagent) Thiourea2 Intermediate Thiourea (Transient) Start2->Thiourea2 Addition Amine Primary Amine (R-NH2) Amine->Thiourea4 Amine->Thiourea2 Benzothiazole 2-Amino-6-nitrobenzothiazole (Cyclized Product) Thiourea2->Benzothiazole Intramolecular SNAr (-HF, Heat/Base)

Caption: Comparative reaction pathways. 4-NPITC forms a stable thiourea, whereas 2-F-5-NPITC undergoes a secondary cyclization to form a benzothiazole.

Experimental Protocols
Protocol A: High-Sensitivity Amine Labeling (Using 4-NPITC)

Use this protocol for HPLC derivatization or peptide sequencing.

  • Preparation: Dissolve 4-nitrophenyl isothiocyanate (10 µmol) in acetonitrile (100 µL).

  • Coupling: Add the amine sample (e.g., amino acid, peptide) in borate buffer (pH 8.5) or triethylamine/acetonitrile.

  • Incubation: React at 50°C for 20 minutes . The solution will turn yellow/orange.

  • Quenching: Add 10 µL of neat butylamine to scavenge excess reagent.

  • Analysis: Analyze directly via HPLC (Detection at 254 nm or 340 nm). The 4-nitrophenyl group provides strong UV absorbance.

Protocol B: Synthesis of Benzothiazoles (Using 2-F-5-NPITC)

Use this protocol to synthesize heterocyclic libraries.

  • Stoichiometry: Mix 1.0 equiv of 2-Fluoro-5-nitrophenylisothiocyanate with 1.0 equiv of the primary amine in DMF or Ethanol.

  • Thiourea Formation: Stir at Room Temperature for 1 hour . (TLC will show consumption of starting material).

  • Cyclization: Add 2.0 equiv of a base (e.g., K₂CO₃ or Et₃N) and heat the mixture to 80°C for 2-4 hours .

    • Note: The sulfur atom acts as the nucleophile, displacing the ortho-fluorine.

  • Workup: Pour into ice water. The benzothiazole product typically precipitates. Filter and wash with water.

  • Validation: Check for the disappearance of the 19F NMR signal (if monitoring) or the shift in UV

    
     characteristic of the benzothiazole core.
    
Applications & Selection Guide
Goal Recommended Reagent Reasoning
Peptide Sequencing 4-Nitrophenyl ITC High reactivity ensures complete N-terminal capping; product is stable during the cleavage step of Edman degradation.
Chiral Resolution 4-Nitrophenyl ITC Reacts with chiral amines to form diastereomeric thioureas that are easily separated by HPLC.
Drug Discovery 2-Fluoro-5-nitrophenyl ITC Acts as a "linchpin" reagent to build benzothiazole scaffolds (common in anticancer and antimicrobial drugs) in a single pot.
19F NMR Probing 2-Fluoro-5-nitrophenyl ITC Can be used without cyclization (at low temp) to tag proteins with a fluorine reporter for NMR studies.
References
  • Sigma-Aldrich. (n.d.).[1] 4-Nitrophenyl isothiocyanate Product Sheet. Retrieved from

  • ChemicalBook. (2025).[2] 2-Fluoro-5-nitrophenylisothiocyanate Properties and CAS 340719-39-3. Retrieved from

  • Royal Society of Chemistry. (2020). Recent Advancement in the Synthesis of Isothiocyanates and their Heterocyclic Derivatives. Chem. Commun.[3] Retrieved from

  • National Institutes of Health (NIH). (2012). A general and facile one-pot process of isothiocyanates from amines. PubMed Central. Retrieved from

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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